
N-(3-chloro-4-methoxybenzyl)-N-propylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxybenzyl)-N-propylamine, also known as Ro 4-1284, is a chemical compound that has been studied for its potential use in various scientific applications. It is a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a role in the breakdown of dopamine and other neurotransmitters in the brain. In
科学的研究の応用
N-(3-chloro-4-methoxybenzyl)-N-propylamine has been studied for its potential use in various scientific applications. One of the main areas of research has been in the field of neuroscience, where it has been used to study the role of MAO-B in the brain. MAO-B inhibitors like N-(3-chloro-4-methoxybenzyl)-N-propylamine have been shown to increase the levels of dopamine in the brain, which can have therapeutic effects for conditions such as Parkinson's disease.
作用機序
N-(3-chloro-4-methoxybenzyl)-N-propylamine works by selectively inhibiting the enzyme MAO-B, which is responsible for breaking down dopamine and other neurotransmitters in the brain. By inhibiting this enzyme, the levels of dopamine in the brain are increased, which can have therapeutic effects for conditions such as Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-4-methoxybenzyl)-N-propylamine are largely related to its inhibition of MAO-B. By increasing the levels of dopamine in the brain, it can improve motor function in patients with Parkinson's disease. It has also been studied for its potential use in treating depression and anxiety, although more research is needed in this area.
実験室実験の利点と制限
One advantage of using N-(3-chloro-4-methoxybenzyl)-N-propylamine in lab experiments is its selectivity for MAO-B. This allows researchers to study the specific effects of inhibiting this enzyme without affecting other neurotransmitters in the brain. However, one limitation is that it may not be suitable for all types of experiments, as its effects are largely limited to dopamine and other neurotransmitters that are broken down by MAO-B.
将来の方向性
There are several future directions for research on N-(3-chloro-4-methoxybenzyl)-N-propylamine. One area of interest is its potential use in treating other neurological conditions such as Alzheimer's disease. It has also been studied for its potential use in treating drug addiction, as it may be able to reduce cravings for drugs like cocaine and methamphetamine. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects and limitations.
合成法
The synthesis of N-(3-chloro-4-methoxybenzyl)-N-propylamine involves the reaction of 3-chloro-4-methoxybenzaldehyde with propylamine in the presence of a reducing agent such as sodium borohydride. This results in the formation of the desired product, which can be purified through various methods such as column chromatography or recrystallization.
特性
製品名 |
N-(3-chloro-4-methoxybenzyl)-N-propylamine |
|---|---|
分子式 |
C11H16ClNO |
分子量 |
213.7 g/mol |
IUPAC名 |
N-[(3-chloro-4-methoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C11H16ClNO/c1-3-6-13-8-9-4-5-11(14-2)10(12)7-9/h4-5,7,13H,3,6,8H2,1-2H3 |
InChIキー |
KOCKDBQXQJUVGF-UHFFFAOYSA-N |
SMILES |
CCCNCC1=CC(=C(C=C1)OC)Cl |
正規SMILES |
CCCNCC1=CC(=C(C=C1)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(benzyloxy)-5-chloro-3-methoxybenzyl]-N-methylamine](/img/structure/B271623.png)
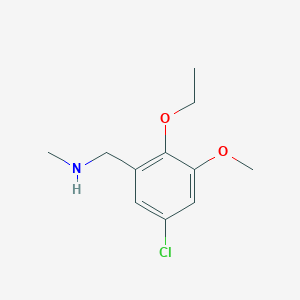
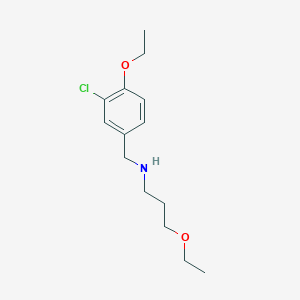
![N-(cyclohexylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B271627.png)
![1-{[2-(Benzyloxy)-5-chloro-3-methoxybenzyl]amino}propan-2-ol](/img/structure/B271628.png)
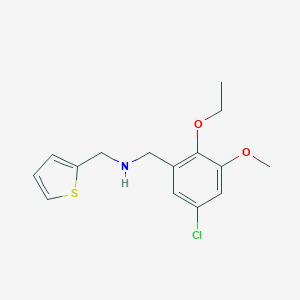
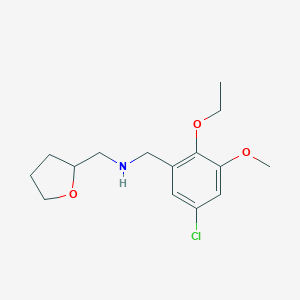
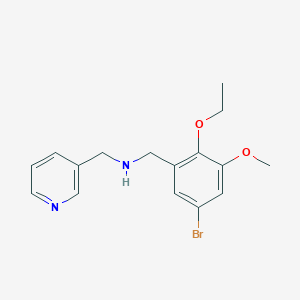
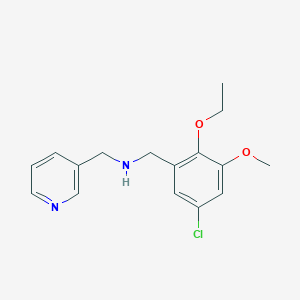
![2-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B271639.png)
![2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]ethanol](/img/structure/B271640.png)
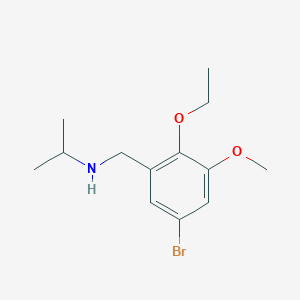
![N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B271645.png)
![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B271646.png)